Terfenadine-d3

Bioanalysis LC-MS/MS Method Validation

Terfenadine-d3 ((±)-Terfenadine-d3) is a +3 Da deuterated internal standard designed for precise LC‑MS/MS quantification of the hERG‑sensitive antihistamine terfenadine in complex biological matrices. Unlike unlabeled analogs or structural surrogates, its near‑identical physicochemical properties ensure co‑elution and correct for variable ionization efficiency, eliminating analytical bias exceeding 20%. With 98% atom D isotopic enrichment, the IS channel remains free of interference across the validated 0.1‑5.0 ng/mL range. This lot‑consistent, chemically stable standard (97% purity) is essential for CYP3A4‑mediated drug‑drug interaction studies and regulated GLP bioanalysis, delivering the accuracy required to detect subtle changes in parent‑drug pharmacokinetics.

Molecular Formula C32H41NO2
Molecular Weight 474.7 g/mol
Cat. No. B12057917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerfenadine-d3
Molecular FormulaC32H41NO2
Molecular Weight474.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
InChIInChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/i15D2,30D
InChIKeyGUGOEEXESWIERI-AKOBIBDASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terfenadine-d3: Deuterated Internal Standard for Precise LC-MS/MS Quantification


Terfenadine-d3 ((±)-Terfenadine-d3) is a deuterium-labeled analog of the H1 histamine receptor antagonist terfenadine, with a molecular weight of 474.69 Da . This compound features a +3 Da mass shift relative to the unlabeled parent compound (MW 471.7 Da), arising from the selective replacement of three hydrogen atoms with deuterium at the butanol-1,2,2 positions . Terfenadine-d3 is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for the accurate quantification of terfenadine and its metabolites in complex biological matrices [1].

Why Unlabeled Terfenadine or Alternative Analogs Cannot Substitute Terfenadine-d3 in Quantitative Bioanalysis


Substituting Terfenadine-d3 with unlabeled terfenadine or a non-isotopic analog in an LC-MS/MS method introduces significant quantitative error. Unlabeled terfenadine is indistinguishable from the endogenous analyte by mass, rendering it useless as an internal standard. The use of a structurally similar but non-isotopic analog (e.g., a different antihistamine) fails to correct for variable matrix effects and differential ionization efficiency, which can lead to analytical bias exceeding 20% [1]. Only a co-eluting, stable isotope-labeled internal standard like Terfenadine-d3 provides the near-identical physicochemical properties required to compensate for sample-to-sample variability, ensuring accurate and reproducible quantification at sub-nanogram per milliliter concentrations [2].

Quantitative Evidence Differentiating Terfenadine-d3 for Scientific Selection and Procurement


Definitive +3 Da Mass Shift Enables Unambiguous Analyte Discrimination in MS Detection

Terfenadine-d3 provides a clear and predictable +3 Da mass shift from the unlabeled analyte, a critical requirement for its function as an internal standard. This mass difference allows for complete spectral separation in the first quadrupole (Q1) of a triple quadrupole mass spectrometer, preventing cross-talk between the analyte and internal standard channels.

Bioanalysis LC-MS/MS Method Validation

High Isotopic Enrichment (98% Atom D) Minimizes Analytical Interference from Unlabeled Species

The isotopic purity of Terfenadine-d3 is specified at 98% atom D, ensuring that the contribution of unlabeled terfenadine (d0) to the internal standard signal is negligible (≤2%). This high enrichment is critical for maintaining the linearity and accuracy of the assay, especially at the lower limit of quantification (LLOQ).

Isotopic Purity Mass Spectrometry Internal Standard

Validated Analytical Performance Achieves 0.1 ng/mL LOD in Human Plasma

A validated LC-MS/MS method employing a deuterated terfenadine analog as an internal standard achieved a limit of detection (LOD) of 0.1 ng/mL and an intra-assay coefficient of variation (CV) of 10.1% at a concentration of 1 ng/mL in human plasma. This performance demonstrates the suitability of this class of internal standard for quantifying sub-therapeutic concentrations of the highly metabolized parent drug. [1]

Pharmacokinetics Method Validation Sensitivity

Defined Storage Stability (-20°C, 1 Month) Ensures Reproducible Stock Solution Performance

Vendor specifications provide clear stability guidelines for Terfenadine-d3 stock solutions: when stored at -80°C, the solution is stable for up to 6 months; when stored at -20°C, it is recommended for use within 1 month. [1]

Stability Sample Preparation Reproducibility

Optimal Application Scenarios for Terfenadine-d3 Based on Verifiable Evidence


Accurate Quantification of Sub-Therapeutic Terfenadine in Pharmacokinetic Studies

Terfenadine undergoes extensive first-pass metabolism (>99%), resulting in plasma concentrations of the parent drug that are typically below 5 ng/mL following a therapeutic dose. The validated LC-MS/MS method, which achieves an LOD of 0.1 ng/mL using a deuterated analog as an internal standard, is directly applicable to quantifying these low, clinically relevant concentrations [1]. The high isotopic enrichment (98% atom D) of Terfenadine-d3 ensures the internal standard channel remains free of interference from the unlabeled analyte, enabling reliable quantification across the entire validated range of 0.1 to 5.0 ng/mL.

Investigating CYP3A4-Mediated Drug-Drug Interactions (DDI)

Terfenadine is a sensitive probe substrate for cytochrome P450 3A4 (CYP3A4) activity. In vitro and in vivo studies designed to assess CYP3A4 inhibition by co-administered drugs require precise measurement of terfenadine to calculate pharmacokinetic parameters like AUC and Cmax. The use of Terfenadine-d3 as an internal standard provides the analytical precision (e.g., intra-assay CV of 10.1% at 1 ng/mL) necessary to detect the subtle changes in parent drug exposure that signal a clinically significant DDI [1].

Ensuring Method Transfer and Long-Term Reproducibility in Regulated Bioanalysis

In regulated bioanalytical laboratories operating under Good Laboratory Practice (GLP), method transfer between sites and long-term study support require a stable, well-characterized internal standard. The defined storage stability of Terfenadine-d3 stock solutions (stable for 1 month at -20°C) and its high chemical purity (97%) provide a level of lot-to-lot consistency that is crucial for maintaining assay performance over time . This minimizes the need for frequent re-validation and ensures data from different study phases can be reliably compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terfenadine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.